2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Description
Properties
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S2/c1-3-5-6-13-19-20-14(25-13)17-12(23)9-24-15-18-11(22)8-10(16)21(15)7-4-2/h4,8H,2-3,5-7,9,16H2,1H3,(H,17,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQTXHHMKYVFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl sulfanyl chloride with N1-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
Antibacterial Agents
Given its structural features, the compound has shown promise as a lead for developing new antibiotics. Its ability to inhibit bacterial growth makes it a candidate for further exploration in antimicrobial therapy.
Cancer Treatment
Similar compounds have demonstrated efficacy in cancer therapy by inducing apoptosis in cancer cells. Research into this compound's derivatives may reveal additional therapeutic applications in oncology.
Other Therapeutic Applications
The compound is being investigated for potential use in treating various diseases due to its diverse biological activities. Its unique structure allows it to interact with multiple biological targets.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial activity of the compound against several bacterial strains. The results indicated significant inhibition of growth compared to control groups, suggesting its potential as an antibiotic agent.
Case Study 2: Cancer Cell Apoptosis Induction
Another investigation focused on the compound's effects on cancer cell lines. The findings revealed that treatment with this compound led to increased rates of apoptosis in specific cancer cells, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Insights:
Heterocyclic Core Variations: The target compound employs a pyrimidinone-thiadiazole scaffold, whereas analogues like 8g and 4 use oxadiazole-indole systems. The pyrimidinone’s 4-oxo group may mimic transition states in enzymatic reactions, a feature absent in oxadiazole-based compounds.
Substituent Effects: The butyl group on the thiadiazole ring increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability over the indolylmethyl group in 8g (logP ~2.8).
Synthetic Pathways: The target compound’s synthesis likely involves sequential nucleophilic substitutions to install the sulfanyl-acetamide bridge, paralleling methods used for 8g (e.g., coupling 5-substituted oxadiazole-thiols with chloroacetamides) . However, the pyrimidinone core may require specialized cyclization steps (e.g., Biginelli reaction derivatives).
Biological Activity: While 8g demonstrates measurable enzyme inhibition (e.g., against acetylcholinesterase or carbonic anhydrase), the target compound’s thiadiazole-pyrimidinone hybrid may target broader enzyme classes, such as tyrosine kinases or bacterial dihydrofolate reductase . The absence of indole moieties in the target compound could reduce off-target interactions with serotonin receptors, a limitation observed in indole-containing analogues .
Q & A
Basic Question: What are the standard synthetic routes for preparing 2-[(1-Allyl-6-Amino-4-Oxo-1,4-Dihydro-2-Pyrimidinyl)Sulfanyl]-N~1~-(5-Butyl-1,3,4-Thiadiazol-2-yl)Acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Core Heterocycle Formation : The pyrimidinone and thiadiazole moieties are synthesized separately via cyclocondensation reactions. For example, the pyrimidinone scaffold can be prepared by reacting allylurea with β-keto esters under acidic conditions .
Sulfanyl Linkage : A nucleophilic substitution or thiol-ene reaction introduces the sulfanyl bridge between the pyrimidinone and thiadiazole units. Reaction conditions (e.g., pH, solvent polarity) must be optimized to avoid side reactions .
Acetamide Coupling : The final acetamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfanyl intermediate and a carboxylic acid derivative.
Validation : Structural confirmation requires NMR (e.g., ¹H/¹³C for allyl and butyl group assignments) and mass spectrometry to verify molecular weight .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- ¹H/¹³C NMR : Essential for confirming the allyl group (δ ~5.0–6.0 ppm for vinyl protons) and butyl chain (δ ~0.8–1.5 ppm for methyl/methylene groups). Aromatic protons in the thiadiazole ring appear at δ ~7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns. For example, the loss of the sulfanyl group (m/z –32) is a key diagnostic marker .
- FT-IR : Confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and sulfanyl (S–H stretch ~2550 cm⁻¹) functional groups .
Advanced Question: How can computational modeling optimize reaction conditions for synthesizing this compound?
Answer:
- Density Functional Theory (DFT) : Predicts transition states and activation energies for key steps like sulfanyl bridge formation. For instance, DFT can identify optimal solvents (e.g., DMF vs. THF) by calculating solvation energies .
- COMSOL Multiphysics : Simulates heat and mass transfer in batch reactors to scale up synthesis while minimizing exothermic risks. Parameters like stirring rate and temperature gradients are modeled to improve yield .
- Machine Learning (ML) : Trains models on existing reaction datasets to predict ideal molar ratios (e.g., allylurea:β-keto ester) and catalyst loadings .
Advanced Question: How should researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in preliminary assays?
Answer:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate selective toxicity from broad-spectrum activity .
- Mechanistic Profiling : Use molecular docking to assess binding affinity to bacterial targets (e.g., DNA gyrase) versus human kinases. A >10-fold selectivity ratio suggests therapeutic potential .
- In Vivo Validation : Test in rodent models (e.g., formalin-induced edema) to correlate in vitro cytotoxicity with anti-inflammatory efficacy, adjusting substituents (e.g., butyl chain length) to mitigate toxicity .
Advanced Question: What experimental design principles ensure reproducibility in studying this compound’s enzyme inhibition kinetics?
Answer:
- Control Groups : Include positive (e.g., known inhibitors) and negative (solvent-only) controls to normalize activity data .
- Replicate Sampling : Perform triplicate measurements at varying enzyme concentrations (e.g., 0.1–10 µM) to calculate Km and Vmax via Lineweaver-Burk plots .
- Blind Testing : Use double-blinded assays to eliminate bias, particularly when evaluating subtle IC₅₀ differences between analogs .
Advanced Question: How can researchers address discrepancies in solubility data across different solvent systems?
Answer:
- Hansen Solubility Parameters (HSP) : Calculate HSP values (δD, δP, δH) to identify solvents with polarity profiles matching the compound’s sulfanyl and acetamide groups. For example, DMSO (δP = 12.0) may outperform ethanol (δP = 8.8) .
- High-Throughput Screening (HTS) : Use automated liquid handlers to test solubility in 96-well plates with gradients of co-solvents (e.g., PEG-400) .
- Thermodynamic Analysis : Measure solubility via gravimetric methods at multiple temperatures to construct van’t Hoff plots and identify entropy-driven dissolution .
Advanced Question: What strategies mitigate degradation of the allyl group during long-term stability studies?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor allyl oxidation via HPLC. Add antioxidants (e.g., BHT) if degradation exceeds 5% .
- Protective Formulations : Encapsulate the compound in cyclodextrins or liposomes to shield the allyl group from hydrolytic cleavage .
- QSPR Modeling : Predict degradation pathways using quantitative structure-property relationships to prioritize stable analogs (e.g., substituting allyl with cyclopropyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
